molecular formula C19H25N3O B12166563 N-(1-azabicyclo[2.2.2]oct-3-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide

N-(1-azabicyclo[2.2.2]oct-3-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide

Cat. No.: B12166563
M. Wt: 311.4 g/mol
InChI Key: KUULWKPQAXGQAA-UHFFFAOYSA-N
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Description

N-(1-azabicyclo[2.2.2]oct-3-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide is a synthetic compound characterized by a bridged 1-azabicyclo[2.2.2]octane (quinuclidine) core linked to an indole-3-carboxamide moiety. The indole nitrogen is substituted with an isopropyl (propan-2-yl) group, which enhances lipophilicity and may influence pharmacokinetic properties. This compound is structurally optimized to target nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is implicated in cognitive function and neuropsychiatric disorders .

Properties

Molecular Formula

C19H25N3O

Molecular Weight

311.4 g/mol

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-1-propan-2-ylindole-3-carboxamide

InChI

InChI=1S/C19H25N3O/c1-13(2)22-11-16(15-5-3-4-6-18(15)22)19(23)20-17-12-21-9-7-14(17)8-10-21/h3-6,11,13-14,17H,7-10,12H2,1-2H3,(H,20,23)

InChI Key

KUULWKPQAXGQAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)C(=O)NC3CN4CCC3CC4

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis

The Fischer indole synthesis employs phenylhydrazine and acetone under acidic conditions to form 1-isopropylindole. Subsequent oxidation introduces the carboxylic acid group at the 3-position.

  • Reagents : Phenylhydrazine, acetone, HCl, potassium permanganate (KMnO₄).

  • Conditions :

    • Cyclization: Reflux in aqueous HCl (80°C, 4 h).

    • Oxidation: KMnO₄ in alkaline medium (60°C, 2 h).

  • Yield : 68–72%.

Direct Alkylation of Indole-3-Carboxylic Acid

Existing indole-3-carboxylic acid can be alkylated at the 1-position using isopropyl bromide:

  • Reagents : Indole-3-carboxylic acid, isopropyl bromide, NaH, DMF.

  • Conditions :

    • Deprotonation: NaH in DMF (0°C → RT, 1 h).

    • Alkylation: Isopropyl bromide (RT, 12 h).

  • Yield : 65%.

Amide Coupling with 3-Aminoquinuclidine

The carboxylic acid is coupled to 3-aminoquinuclidine (1-azabicyclo[2.2.2]octan-3-amine) via acid chloride or coupling reagent-mediated routes.

Acid Chloride Method

Step 1: Acid Chloride Formation

  • Reagents : Thionyl chloride (SOCl₂), dichloromethane (DCM).

  • Conditions : Reflux (40°C, 2 h).

  • Intermediate : 1-Isopropylindole-3-carbonyl chloride.

Step 2: Amidation

  • Reagents : 3-Aminoquinuclidine dihydrochloride, triethylamine (TEA), DCM.

  • Conditions :

    • Neutralization: TEA in DCM (0°C, 30 min).

    • Coupling: Acid chloride addition (RT, 12 h).

  • Yield : 76%.

Coupling Reagent-Mediated Synthesis

Reagents : HBTU (O-benzotriazole-N,N,N′,N′-tetramethyluronium-hexafluorophosphate), DIPEA (diisopropylethylamine), DMF.

  • Conditions :

    • Activation: HBTU/DIPEA (RT, 2 h).

    • Coupling: 3-Aminoquinuclidine (45°C, 10 h).

  • Yield : 85%.

Optimization and Scalability

Solvent and Temperature Effects

  • Acid Chloride Route : Dichloromethane enables efficient SOCl₂ reactivity but requires strict moisture control.

  • Coupling Reagents : DMF enhances solubility of HBTU-activated intermediates, enabling scalable batches (≥3 kg).

Purification Strategies

  • Crystallization : The free base is precipitated using tert-butyl methyl ether (TBME), yielding 95% purity.

  • Salt Formation : HCl gas in methanol generates the hydrochloride salt (m.p. 152–154°C).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, indole-H2), 7.45–7.32 (m, 4H, indole-H4–H7), 4.51 (m, 1H, quinuclidine-H3), 3.20–2.98 (m, 8H, quinuclidine-H), 1.52 (d, 6H, isopropyl-CH₃).

  • HRMS (ESI+) : m/z 353.2112 [M+H]⁺ (calc. 353.2118).

X-ray Diffraction (Form A)

  • Peaks (2θ) : 10.3°, 11.1°, 13.3°, 14.5° (Cu Kα).

  • Thermal Stability : Decomposition onset at 152.7°C.

Industrial-Scale Synthesis

Example from Patent US20110172428A1:

  • Indole-3-Carboxylic Acid (100 g) suspended in DMF (200 mL) with HBTU (584 g) and DIPEA (134 mL).

  • 3-Aminoquinuclidine Dihydrochloride (256 g) added portionwise.

  • Stirring : 45°C, 10 h.

  • Workup : DMF removed via distillation; residue triturated with DCM.

  • Yield : 307 g (85%), purity >99% (HPLC).

Challenges and Solutions

  • Isomer Purity : The quinuclidine amine’s stereochemistry ((S)-enantiomer) is preserved using chiral resolution techniques.

  • Byproducts : Over-alkylation at indole-C2 minimized via low-temperature NaH activation .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by:

  • Amide Group : Resists hydrolysis under mild conditions but can undergo acid/base-catalyzed cleavage.

  • Azabicyclo[2.2.2]octane Core : Stable under standard conditions but susceptible to ring-opening under strong acids or reductants .

  • Indole Moiety : Participates in electrophilic substitution (e.g., halogenation) at the 2-position.

Notable Reaction Pathways :

  • Reduction of Double Bonds : Catalytic hydrogenation (e.g., Pd/C) can reduce unsaturated bonds in related azabicyclo compounds .

  • Salt Formation : Reacts with HCl to form a stable hydrochloride salt during isolation .

Isolation and Purification

Post-reaction isolation involves:

  • Solvent Removal : DMF is evaporated under reduced pressure .

  • Precipitation : The residue is treated with dichloromethane (DCM) to precipitate the product .

  • Yield : ~95% for indazole-3-carboxylic acid intermediate; ~80% for final amide product .

Table 2: Isolation Parameters

StepConditionsOutcome
DMF EvaporationReduced pressure, 45–50°CConcentrated crude product
DCM Wash80 L DCM, 3 h stirringRemoves unreacted reagents
Filtration & DryingVacuum drying at 90°C95.1% purity (Form A)

Stability and Degradation

  • Thermal Stability : Stable up to 90°C; decomposition observed above 150°C .

  • Hydrolytic Sensitivity : Amide bond hydrolysis occurs in strongly acidic (pH < 2) or basic (pH > 12) conditions .

Comparative Analysis of Synthetic Routes

Two dominant methods are documented:

  • HBTU-Mediated Coupling : Higher yields (80–95%) but requires expensive reagents .

  • Thionyl Chloride Activation : Lower cost but involves hazardous reagents (e.g., SOCl₂).

Scientific Research Applications

Treatment of Schizophrenia

One of the primary applications of this compound lies in the treatment of schizophrenia. Research indicates that it can improve cognitive dysfunction associated with this mental disorder. For instance, a patent describes its efficacy in enhancing memory and attention in patients suffering from schizophrenia, suggesting that it may act as a selective agonist for specific neural receptors involved in cognitive processes .

Central Nervous System Disorders

The compound has been explored for its potential to treat various central nervous system disorders beyond schizophrenia. It is part of a class of substituted azabicyclo compounds that have shown promise in addressing conditions like anxiety and depression due to their ability to modulate neurotransmitter systems .

Cognitive Enhancement in Schizophrenia

A notable clinical trial investigated the effects of this compound on cognitive function in patients diagnosed with schizophrenia. The study utilized standardized cognitive assessment tools to measure improvements in memory and attention over a specified treatment period. Results indicated statistically significant enhancements in cognitive performance compared to placebo groups .

Safety and Tolerability

In addition to efficacy, the safety profile of N-(1-azabicyclo[2.2.2]oct-3-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide was assessed during clinical trials, revealing a favorable tolerability profile among participants. Adverse effects were minimal and transient, reinforcing the compound's potential as a viable therapeutic option for chronic mental health conditions .

Mechanism of Action

The mechanism of action of N-(1-azabicyclo[2.2.2]oct-3-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels. The bicyclic structure could facilitate binding to specific sites, while the indole moiety might participate in π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Aromatic Heterocycle Modifications
  • N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-7-chloro-1-benzothiophene-2-carboxamide (R-Encenicline) :
    Replaces indole with benzothiophene , retaining α7 nAChR agonist activity. The chloro substituent improves receptor affinity, while the benzothiophene core alters π-π stacking interactions compared to indole .
  • N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide :
    Substitutes indole with furopyridine , a bicyclic heteroaromatic system. This modification enhances selectivity for α7 nAChRs over α4β2 subtypes, critical for cognitive improvement in schizophrenia models .
  • PNU-282987 (N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide) :
    Uses a benzamide scaffold instead of indole. The lack of a heterocyclic ring reduces binding potency but simplifies synthetic routes. Demonstrated α7 agonism in electrophysiological studies .
Substituent Effects
  • Chloro and Methoxy Substituents (e.g., R-Encenicline) :
    Electron-withdrawing groups like chlorine enhance receptor affinity, while methoxy groups may alter metabolic stability .

Pharmacological Profiles

Receptor Selectivity and Potency
Compound α7 nAChR Activity α4β2 nAChR Activity Key Findings
Target Compound Agonist (EC50: ~100 nM)* Negligible Hypothesized cognitive enhancement via α7 activation; no locomotor effects .
R-Encenicline Partial Agonist None Improved working memory in rodents; clinical trials for schizophrenia .
PNU-282987 Agonist Weak Antagonist Used to validate α7-specific pathways in vitro .
SIB1765F (α4β2 agonist) None Agonist Induces hyperactivity and reward effects, unlike α7 agonists .
Functional Outcomes
  • Cognitive Effects :
    Indole- and benzothiophene-based α7 agonists (e.g., target compound, R-Encenicline) show promise in improving recognition memory and attention, attributed to α7-mediated glutamatergic modulation .
  • Locomotor and Reward Pathways :
    α7 agonists like AR-R 17779 lack hyperlocomotor or rewarding effects in rats, unlike α4β2-selective agonists (e.g., SIB1765F), highlighting subtype-specific therapeutic advantages .

Pharmacokinetic Considerations

  • Bioavailability :
    The isopropyl group in the target compound may enhance oral bioavailability compared to polar analogs like PNU-282987 .
  • Metabolic Stability :
    Benzothiophene and furopyridine derivatives (e.g., R-Encenicline) exhibit longer half-lives due to resistance to oxidative metabolism .

Key Research Findings and Clinical Implications

  • α7 nAChR Agonism :
    The target compound’s indole-carboxamide scaffold aligns with α7 agonism, a mechanism explored for treating cognitive deficits in schizophrenia and Alzheimer’s disease .
  • Structural Optimization :
    Modifications to the aromatic core (indole vs. benzothiophene) balance receptor affinity and metabolic stability, while substituents (e.g., isopropyl) fine-tune pharmacokinetics .
  • Contradictory Evidence : Despite structural similarities, some α7 agonists fail in vivo due to rapid desensitization or poor CNS penetration, underscoring the need for tailored designs .

Biological Activity

N-(1-Azabicyclo[2.2.2]oct-3-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its interactions with nicotinic acetylcholine receptors (nAChRs), especially the α7 subtype. This article explores the biological activity, pharmacological potential, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C19H25N3O
  • Molecular Weight : 311.4 g/mol
  • Functional Groups : Contains an indole ring and a carboxamide group, contributing to its biological activity.

Structural Features

FeatureDescription
Bicyclic StructureIncorporates an azabicyclo[2.2.2]octane moiety
Indole RingAffects neurotransmitter modulation
Carboxamide GroupEnhances receptor binding affinity

This compound acts primarily as a partial agonist at the α7 nAChR, which is implicated in various neurological conditions such as Alzheimer's disease and schizophrenia. This receptor is crucial for cognitive functions and neuroprotection.

Key Findings from Research Studies

  • Neuroprotective Effects : Compounds with similar structures have demonstrated neuroprotective properties, enhancing cognitive function and potentially offering therapeutic benefits in treating neurodegenerative diseases.
  • Cognitive Enhancement : Studies show that modulation of the α7 receptor can lead to improvements in memory and learning processes, making this compound a candidate for further exploration in cognitive disorders.
  • Binding Affinity : Interaction studies indicate that this compound exhibits significant binding affinity for the α7 receptor, which is critical for its pharmacological effects .

Comparative Analysis with Similar Compounds

The compound shares structural similarities with other known nAChR ligands, which can provide insights into its potential applications:

Compound NameStructural FeaturesUnique Properties
N-(S)-l-Azabicyclo[2.2.2]octan-3-oneBicyclic structurePotential treatment for Alzheimer's
5-Hydroxyindoleacetic AcidIndole derivativeInvolved in serotonin metabolism
4-AminoquinolineQuinoline scaffoldAntimalarial properties

Study 1: Neuroprotective Activity

A study conducted on similar indole derivatives indicated that compounds acting on α7 nAChRs could significantly reduce neuronal apoptosis in vitro, suggesting potential applications in neurodegenerative diseases .

Study 2: Cognitive Enhancement

Research involving animal models demonstrated that administration of this compound resulted in improved performance in memory tasks, supporting its role as a cognitive enhancer .

Study 3: Binding Affinity Evaluation

Binding assays revealed that the compound exhibits a high affinity for α7 nAChRs, with a reported IC50 value indicating effective receptor modulation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for N-(1-azabicyclo[2.2.2]oct-3-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide, and what are their key challenges?

  • Answer : The compound’s synthesis likely involves coupling the azabicyclo[2.2.2]octane amine (e.g., (3S)-3-aminoquinuclidine derivatives ) with 1-(propan-2-yl)-1H-indole-3-carboxylic acid via carbodiimide-mediated amidation (e.g., TBTU/Et3N in DMF as in ). Challenges include stereochemical control of the azabicyclo system and purification of the hydrophobic product. Reflux in acetic acid for condensation (as in ) may improve yields but requires careful pH and temperature optimization to avoid byproducts.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Answer : Use 1H/13C NMR to confirm the indole C3-carboxamide linkage and azabicyclo[2.2.2]octane connectivity. 2D NMR (e.g., NOESY) is critical to verify stereochemistry at the azabicyclo system’s 3-position . High-resolution mass spectrometry (HRMS) and HPLC-UV/ELSD (≥95% purity) are recommended for molecular weight confirmation and purity assessment, respectively .

Advanced Research Questions

Q. What computational approaches are effective for predicting the compound’s biological target interactions?

  • Answer : Molecular docking (e.g., AutoDock Vina) can model interactions with receptors like muscarinic acetylcholine receptors, where azabicyclo systems are common pharmacophores . Quantum mechanical/molecular mechanical (QM/MM) simulations (as in ’s ICReDD framework) can refine binding affinity predictions. Pair these with free-energy perturbation (FEP) to assess substituent effects (e.g., isopropyl group on indole) on binding .

Q. How can structural modifications enhance the compound’s metabolic stability without compromising activity?

  • Answer : Introduce electron-withdrawing groups on the indole ring (e.g., fluorine at C5) to reduce oxidative metabolism. Replace the isopropyl group with cyclopropyl to lower lipophilicity (logP) while maintaining steric bulk. Use in vitro microsomal assays (human/rat liver microsomes) to compare metabolic half-lives of derivatives . Computational tools like ADMET Predictor™ can prioritize candidates with optimal pharmacokinetics .

Q. What strategies resolve discrepancies in reported synthetic yields for analogous azabicyclo-indole carboxamides?

  • Answer : Systematic Design of Experiments (DoE) can isolate critical variables (e.g., reaction time, solvent polarity). For example, uses acetic acid reflux for similar syntheses, but substituting DMF with THF might improve solubility. Cross-validate findings using HPLC-MS tracking of intermediates and apply multivariate analysis (e.g., PCA) to identify yield-limiting factors .

Methodological Considerations

Q. What analytical techniques are essential for characterizing stereochemical purity?

  • Answer : Chiral HPLC with a polysaccharide column (e.g., Chiralpak® IA) can separate enantiomers of the azabicyclo[2.2.2]octane amine precursor . X-ray crystallography is definitive for absolute configuration determination, though VCD (vibrational circular dichroism) offers a solution for non-crystalline samples .

Q. How can researchers optimize reaction scalability while minimizing waste?

  • Answer : Implement flow chemistry for the amidation step to enhance heat/mass transfer and reduce solvent use. Use membrane separation technologies (e.g., nanofiltration) for in-line purification, as described in CRDC subclass RDF2050104 . Computational process simulation (Aspen Plus®) can model solvent recovery and energy efficiency .

Data Analysis & Reporting

Q. How should contradictory biological activity data be interpreted across studies?

  • Answer : Conduct meta-analysis of assay conditions (e.g., cell lines, receptor isoforms). For example, muscarinic receptor subtype selectivity (M1 vs. M4) may explain variance. Use Bayesian statistics to weight data quality and adjust for batch effects . Publicly share raw data via platforms like ICReDD’s feedback loop for collaborative validation .

Tables for Key Parameters

Synthetic Parameter Optimized Condition Reference
Coupling reagentTBTU/Et3N in DMF
Reaction temperature25°C (room temperature)
Purification methodRecrystallization (DMF/acetic acid)
Computational Tool Application Reference
AutoDock VinaDocking to muscarinic receptors
ADMET Predictor™Pharmacokinetic profiling

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